![molecular formula C17H18ClNO5 B6039521 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B6039521.png)
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CDMB is a member of the class of benzamides and is a white crystalline solid with a molecular weight of 357.85 g/mol.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-methoxybenzyls, are known to be potent serotonin 5-ht2a receptor agonist hallucinogens .
Biochemical Pathways
Compounds with similar structures are known to interact with the serotonin system, potentially affecting various downstream effects related to mood, cognition, and perception .
Pharmacokinetics
The compound’s molecular weight is approximately 25467 , which may influence its bioavailability and distribution within the body.
Result of Action
Based on the effects of structurally similar compounds, it can be inferred that oprea1_771411 might induce changes in mood, cognition, and perception due to its potential interaction with the serotonin system .
Advantages and Limitations for Lab Experiments
One advantage of using CDMB in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using CDMB is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on CDMB, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to better understand the specific mechanisms by which CDMB affects various biological processes. Finally, the development of more soluble forms of CDMB could help expand its use in various research applications.
Conclusion:
In conclusion, CDMB is a chemical compound with significant potential for use in various scientific research applications. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various biological processes. Further research is needed to fully understand the potential therapeutic applications of CDMB and to develop more soluble forms of the compound for use in various research settings.
Synthesis Methods
CDMB can be synthesized using a variety of methods, including the reaction between 3,4-dimethoxybenzoic acid and 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran and is followed by purification using column chromatography.
Scientific Research Applications
CDMB has shown potential for use in various scientific research applications, including as a pharmacological tool to study the role of certain receptors in the body. CDMB has been found to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, CDMB can help researchers better understand its role in these processes.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-10(7-16(13)24-4)17(20)19-12-9-14(22-2)11(18)8-15(12)23-3/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLICPENWIDBCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.